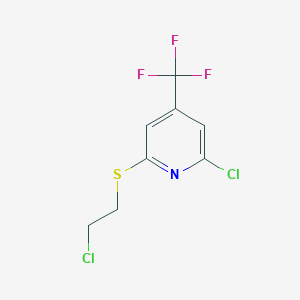

2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-6-(2-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F3NS/c9-1-2-15-7-4-5(8(11,12)13)3-6(10)14-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUYWDYLZFNVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1SCCCl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201185405 | |

| Record name | 2-Chloro-6-[(2-chloroethyl)thio]-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053657-72-9 | |

| Record name | 2-Chloro-6-[(2-chloroethyl)thio]-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-[(2-chloroethyl)thio]-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Fluorination Techniques

- Vapor-phase reactors with fluidized-bed catalysts are used industrially for chlorination and fluorination of methylpyridines to obtain trifluoromethylpyridines with chloro substituents, which can be intermediates in the synthesis of the target compound.

- Fluorination of 2,3-dichloro-5-trifluoromethylpyridine followed by cyanation has been reported for related pyridine derivatives, indicating the feasibility of multi-step halogenation and functional group transformations on trifluoromethylpyridines.

Summary Table of Key Preparation Steps

Research Findings and Practical Considerations

- The synthesis of trifluoromethylpyridines is challenging due to the electron-withdrawing trifluoromethyl group, which affects reactivity and selectivity during halogenation and substitution steps.

- The method involving vinyl n-butyl ether and trifluoroacetic anhydride provides a stable intermediate that facilitates large-scale production with improved yields and environmentally friendlier conditions compared to classical diazotization and fluorination.

- Chlorination using thionyl chloride with catalytic DMF is an effective method to convert hydroxypyridines to chloropyridines, a crucial step before sulfanyl substitution.

- Attachment of the chloroethylsulfanyl group requires careful control to avoid polysubstitution or degradation of the trifluoromethyl group.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2’-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro groups in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chloro groups or to convert the sulfanyl group to a thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like dichloromethane or acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dechlorinated or thiol-substituted pyridine derivatives.

Scientific Research Applications

The compound has shown potential in various biological applications:

- Antimicrobial Properties : Research indicates that derivatives of pyridine exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds with similar structures can inhibit bacterial growth effectively.

- Anticancer Activity : Preliminary studies suggest that 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine may possess anticancer properties, with mechanisms involving apoptosis induction in cancer cells.

Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate in the synthesis of novel drugs, particularly those targeting specific biological pathways. The trifluoromethyl group enhances the compound's pharmacokinetic properties, making it a valuable candidate for drug development .

Agrochemicals

Due to its bioactivity, this compound is being investigated for use in developing agrochemicals, particularly pesticides and herbicides. The unique structure allows for targeted action against specific pests while minimizing environmental impact .

Specialty Chemicals

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules used in various applications including coatings and polymers .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2’-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Substituent Effects and Functional Implications

Positional Influence on Reactivity: Chlorine at Position 2: Common in analogs (e.g., ), enhances electrophilicity for nucleophilic substitution reactions. Trifluoromethyl at Position 4/6: CF₃ groups improve metabolic stability and lipophilicity, critical for agrochemicals (e.g., neonicotinoid analogs) . Ethylsulfanyl Group: Unique to the main compound; sulfur increases polarizability, while the terminal Cl may facilitate further derivatization (e.g., cross-coupling) .

Molecular Weight and Applications :

- Lower MW compounds (e.g., 181.54 g/mol, ) are preferred for systemic pesticides due to enhanced mobility.

- Higher MW analogs (e.g., 377.79 g/mol, ) are suited for targeted applications requiring steric bulk.

Synthetic Pathways: Bromination of methyl groups (e.g., 2-Chloro-6-methyl-4-CF₃ pyridine ) highlights the role of halogenation in expanding functionality.

Biological Activity

2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine is a synthetic compound belonging to the pyridine family, characterized by its unique trifluoromethyl and chloroethylsulfanyl substituents. This compound shows promise in various biological applications, particularly in antimicrobial and antibacterial activities. This article reviews the biological activity of this compound based on available research, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula: C8H6Cl2F3NS

- Molecular Weight: 276.11 g/mol

- CAS Number: 129055

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have demonstrated that related pyridine derivatives can inhibit bacterial growth without affecting human cell viability. The compound's structure allows it to interact with bacterial enzymes critical for their survival, such as phosphopantetheinyl transferases (PPTases), which are vital for bacterial metabolism and virulence .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | Submicromolar | Inhibition of PPTases |

| Related Pyridine Derivative | Chlamydia trachomatis | 3 μg/mL | Disruption of metabolic pathways |

| Another Pyridine Variant | Escherichia coli | 5 μg/mL | Efflux mechanism resistance |

The primary mechanism through which this compound exerts its biological activity involves the inhibition of key enzymes necessary for bacterial survival. Specifically, it targets the Sfp-PPTase enzyme, crucial for post-translational modifications in bacteria. This inhibition leads to a reduction in the synthesis of essential fatty acids and other metabolites required for cell wall integrity and function .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications to the pyridine ring and substituents can significantly influence its biological activity. For example, studies have shown that introducing electron-withdrawing groups enhances antibacterial potency, while alterations that destabilize the compound's interaction with target enzymes reduce its effectiveness .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups (e.g., CF3) | Increased potency against bacteria |

| Removal of nitrogen from pyridine | Loss of activity |

| Alteration in position of substituents | Variable effects on potency |

Case Studies

- Antibacterial Efficacy Against Staphylococcus aureus : A study demonstrated that the compound effectively inhibited growth at submicromolar concentrations, making it a candidate for further development as an antibacterial agent .

- Selectivity Towards Chlamydia trachomatis : In a separate investigation, related compounds showed selective inhibition against C. trachomatis, indicating potential for developing targeted therapies against this pathogen without harming host cells .

- Resistance Mechanisms : Research has also explored how bacterial resistance mechanisms, such as efflux pumps in E. coli, may affect the efficacy of pyridine derivatives, providing insights into potential combination therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Start with halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) and introduce the chloroethylsulfanyl group via nucleophilic substitution. Use anhydrous solvents (e.g., THF) and strong bases (e.g., LDA) to deprotonate intermediates, as demonstrated in analogous syntheses of iodinated pyridines .

- Optimize stoichiometry and temperature (−100°C to −80°C) to minimize side reactions, particularly with reactive trifluoromethyl groups .

- Purify via column chromatography or recrystallization, monitoring purity by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : Use , , and NMR to identify substituents and confirm regiochemistry. Splitting patterns can resolve proximity effects between Cl, CF, and sulfur groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways, critical for distinguishing isomers .

- X-ray Crystallography : Resolve ambiguities in stereochemistry; SHELX programs are recommended for refinement .

Q. How does the chloroethylsulfanyl group influence the compound’s solubility and stability under different storage conditions?

- Methodology :

- Test solubility in polar (DMSO, acetonitrile) vs. nonpolar solvents (hexane). The sulfanyl group enhances polarity but may reduce stability in acidic/basic conditions due to thioether oxidation .

- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Store under inert atmosphere (N) at −20°C to prevent degradation .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the pyridine ring, considering electron-withdrawing effects from CF and Cl groups?

- Methodology :

- Use transmetalation equilibration (e.g., Li to Mg) to direct organometallic reagents to less electron-deficient positions. For example, lithium diisopropylamide (LDA) selectively deprotonates positions shielded by bulky substituents .

- Steric screening with trialkylsilyl groups can block reactive sites, enabling functionalization at the 3- or 5-positions .

Q. How can computational methods predict reactivity and guide modifications for electrophilic/nucleophilic applications?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions prone to nucleophilic attack. Molecular docking may predict binding interactions with enzymes like LOXL2 .

- Use QSAR models to correlate substituent effects (e.g., Cl vs. CF) with biological activity or catalytic performance .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for halogenated pyridines be resolved?

- Methodology :

- Compare experimental NMR chemical shifts with computed values (GIAO method). Discrepancies may arise from dynamic effects (e.g., rotational barriers in thioethers) .

- Validate ambiguous structures via single-crystal X-ray analysis using SHELXL for refinement .

Q. In enzyme inhibition studies, how does this compound interact with copper-dependent amine oxidases like LOXL2?

- Methodology :

- Conduct kinetic assays (IC, K) to assess irreversible inhibition. The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, while the sulfanyl group may coordinate copper ions .

- Modify the chloroethylsulfanyl chain to improve selectivity over LOX isoforms (e.g., introduce polar substituents) .

Q. What challenges arise in scaling up synthesis while maintaining purity, particularly with the chloroethylsulfanyl group?

- Methodology :

- Control exothermic reactions via dropwise addition of reagents and cryogenic conditions (−80°C). Use flow chemistry for safer scaling .

- Implement inline FTIR or PAT (Process Analytical Technology) to monitor intermediates and minimize byproducts like sulfoxides .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.